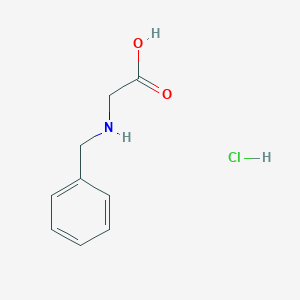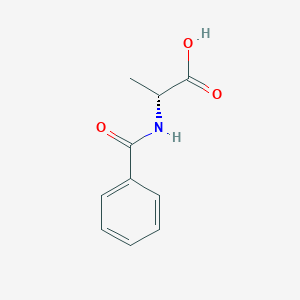
N-Acétyltryptophane méthylamide
Vue d'ensemble
Description
N-Acetyltryptophan methylamide is a synthetic derivative of tryptophan, an essential amino acid. This compound has garnered significant attention due to its potential therapeutic and environmental applications. It is known for its potent antioxidant properties and has been shown to exhibit anti-inflammatory, neuroprotective, and anticancer activities.
Applications De Recherche Scientifique
N-Acetyltryptophan methylamide has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in protein solutions to prevent oxidative degradation.
Biology: It has been studied for its neuroprotective effects, particularly in the context of Alzheimer’s disease.
Medicine: Its anti-inflammatory and anticancer properties make it a candidate for therapeutic applications.
Industry: It is used in the formulation of various pharmaceutical products to enhance stability and shelf life.
Mécanisme D'action
Target of Action
N-Acetyltryptophan methylamide (Ac-Trp-NHMe) is primarily used as an antioxidant in the formulation of biotherapeutic drugs . It is known to protect tryptophan residues in proteins from oxidation .
Mode of Action
Ac-Trp-NHMe acts as a superior antioxidant compared to tryptophan due to its lower oxidation potential and less peroxide production upon light exposure . When antibodies are exposed to oxidative stress, Ac-Trp-NHMe effectively protects tryptophan residues .
Biochemical Pathways
Ac-Trp-NHMe is involved in the tryptophan metabolic pathway . This pathway includes serotonin, indole, kynurenine, and related derivatives . The interplay of host and bacterial enzymes in tryptophan metabolism is crucial, and Ac-Trp-NHMe plays a significant role in this process .
Pharmacokinetics
Its role as an antioxidant in biotherapeutic formulations suggests that it may have a significant impact on the bioavailability of these drugs .
Result of Action
The primary result of Ac-Trp-NHMe’s action is the reduction of oxidation in susceptible tryptophan and methionine residues in antibodies . This protection enhances the stability and efficacy of biotherapeutic drugs .
Action Environment
The action of Ac-Trp-NHMe can be influenced by various environmental factors. For instance, light exposure can trigger the antioxidant action of Ac-Trp-NHMe . Moreover, the compound’s action is also governed by the excited-state electronic potential-energy surfaces .
Analyse Biochimique
Biochemical Properties
N-Acetyltryptophan methylamide interacts with various enzymes, proteins, and other biomolecules. It has been identified as a potentially superior antioxidant to tryptophan due to its lower oxidation potential and less peroxide production upon light exposure . This property makes it an important player in biochemical reactions, particularly those involving oxidative stress.
Cellular Effects
N-Acetyltryptophan methylamide has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect tryptophans from oxidative stress in antibodies, thereby playing a crucial role in maintaining cellular function . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-Acetyltryptophan methylamide involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antioxidant property is particularly important in protecting susceptible tryptophan and methionine residues in antibodies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyltryptophan methylamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Acetyltryptophan methylamide vary with different dosages in animal models. For instance, it has been found that a dose of 50 mg/kg of N-Acetyltryptophan significantly lowered cognitive decline, neuroinflammatory pathways, and Tau protein in rats .
Metabolic Pathways
N-Acetyltryptophan methylamide is involved in the tryptophan metabolic pathway . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Acetyltryptophan methylamide can be synthesized through the acetylation of tryptophan followed by amidation. The process typically involves the following steps:
Acetylation: Tryptophan is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyltryptophan.
Amidation: The N-acetyltryptophan is then reacted with methylamine to form N-acetyltryptophan methylamide.
Industrial Production Methods: Industrial production of N-Acetyltryptophan methylamide involves similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyltryptophan methylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various degradation products.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of various degradation products, including dihydroxy derivatives.
Reduction: Reduction can yield simpler amide derivatives.
Substitution: Substitution reactions can produce a variety of substituted tryptophan derivatives.
Comparaison Avec Des Composés Similaires
N-Acetyl-L-tryptophan: Similar in structure but lacks the methylamide group. It is also used as a stabilizer in protein solutions.
N-Acetyl-DL-tryptophan: A racemic mixture of N-Acetyl-L-tryptophan and N-Acetyl-D-tryptophan, used for similar applications.
N-Acetyl-L-cysteine: Another acetylated amino acid with antioxidant properties, used primarily as a mucolytic agent
Uniqueness: N-Acetyltryptophan methylamide is unique due to its combined antioxidant, anti-inflammatory, and neuroprotective properties. Its ability to modulate multiple pathways makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
(2S)-2-acetamido-3-(1H-indol-3-yl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(18)17-13(14(19)15-2)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8,13,16H,7H2,1-2H3,(H,15,19)(H,17,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEAHHGMZZKXFD-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213050 | |
| Record name | N-Acetyltryptophan methylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6367-17-5 | |
| Record name | (αS)-α-(Acetylamino)-N-methyl-1H-indole-3-propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6367-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyltryptophan methylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyltryptophan methylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does solvent polarity affect the conformation of N-Acetyltryptophan methylamide?
A1: [] The study utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to demonstrate that the populations of different rotamers (conformational isomers) around the Cα-Cβ bond in Ac-Trp-NHMe are significantly influenced by solvent polarity. This effect is attributed to the interplay between the solvent and the molecule's dipole moment, influencing the relative energies of different rotamers. Interestingly, replacing the α-carbonyl group with a methylene group diminishes this solvent dependence, suggesting a key role of the carbonyl group in mediating solvent-induced conformational shifts.
Q2: What is the significance of studying N-Acetyltryptophan methylamide in this context?
A2: [] N-Acetyltryptophan methylamide serves as a simplified model for studying the conformational behavior of the tryptophan residue within proteins. Understanding how factors like solvent polarity affect its structure provides valuable insights into the more complex dynamics of proteins in various biological environments. This knowledge can further our understanding of protein folding, stability, and interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















